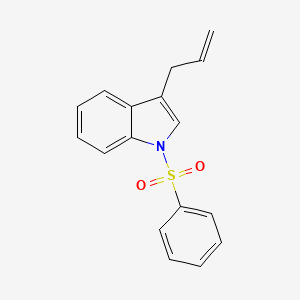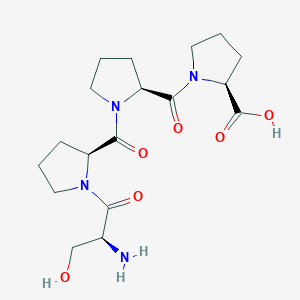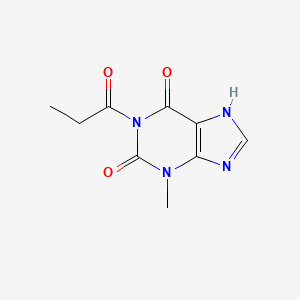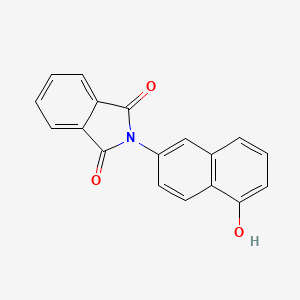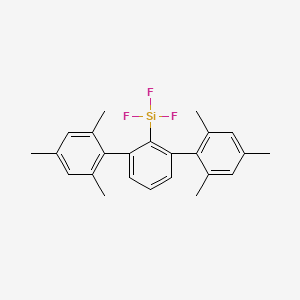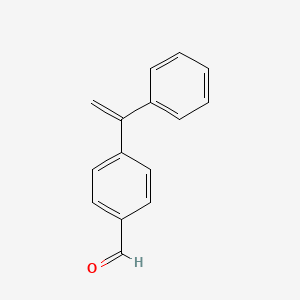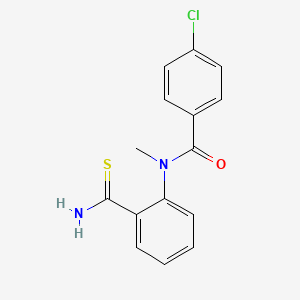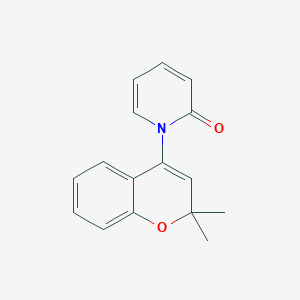
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- is a chemical compound that belongs to the class of pyridinones and benzopyrans. This compound is characterized by its unique structure, which includes a pyridinone ring fused with a benzopyran moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a pyridinone derivative with a benzopyran precursor. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, leading to various biological effects. For instance, it has been shown to inhibit histone deacetylase (HDAC) activity, which can result in the modulation of gene expression and induction of cell cycle arrest in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-acetyl-7-(diethylamino)-2H-1-benzopyran-2-one
- N-(6-Acetyl-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-3-chloro-4-fluoro-benzamide
- N-aryl-N′-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas
Uniqueness
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- is unique due to its specific structural features that confer distinct chemical and biological properties. Its ability to interact with HDACs and other molecular targets sets it apart from similar compounds, making it a valuable candidate for further research and development .
Eigenschaften
CAS-Nummer |
220597-46-6 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
1-(2,2-dimethylchromen-4-yl)pyridin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-16(2)11-13(17-10-6-5-9-15(17)18)12-7-3-4-8-14(12)19-16/h3-11H,1-2H3 |
InChI-Schlüssel |
BUTIXGPZGLGTDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C2=CC=CC=C2O1)N3C=CC=CC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


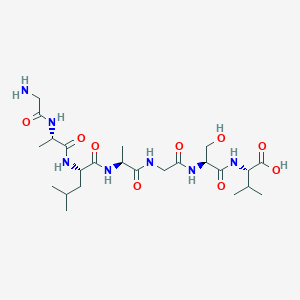
methylene]-](/img/structure/B14254214.png)
